molecular formula C7H5F2IO B3019864 2,5-Difluoro-6-iodoanisole CAS No. 1208074-83-2

2,5-Difluoro-6-iodoanisole

Cat. No. B3019864
CAS RN: 1208074-83-2
M. Wt: 270.017
InChI Key: ZTKLQFKRTQSISN-UHFFFAOYSA-N
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Description

2,5-Difluoro-6-iodoanisole is a compound that is structurally related to various difluoroanisoles and iodoanisoles, which have been studied for their molecular structures and conformational properties. Although the specific compound 2,5-Difluoro-6-iodoanisole is not directly mentioned in the provided papers, insights can be drawn from the studies on similar compounds such as 2,3,5,6-tetrafluoroanisole, 3,5-difluoroanisole, and 2,6-difluoroanisole. These compounds exhibit interesting electronic and steric effects due to the presence of fluorine atoms and, in some cases, additional substituents like iodine on the benzene ring.

Synthesis Analysis

The synthesis of polyfluorinated compounds, including those similar to 2,5-Difluoro-6-iodoanisole, often involves strategic halogenation and the use of organometallic intermediates. For instance, 2,3,5,6-tetrafluoro-4-iodopyridine can be synthesized through the oxidation of a hydrazinopyridine derivative or by reacting pentafluoropyridine with sodium iodide in dimethylformamide . These methods may provide insights into potential synthetic routes for 2,5-Difluoro-6-iodoanisole, considering the reactivity of fluorine and iodine substituents.

Molecular Structure Analysis

The molecular structure and conformation of difluoroanisoles are influenced by the electronic effects of the fluorine atoms and the steric hindrance they introduce. For example, 2,6-difluoroanisole exhibits a near-perpendicular orientation of the methoxy group relative to the benzene plane, which is a result of the interplay between the oxygen's electron lone pairs and the benzene ring orbitals, as well as steric repulsion . Similar effects are likely to be present in 2,5-Difluoro-6-iodoanisole, affecting its molecular geometry and conformation.

Chemical Reactions Analysis

The reactivity of difluoroanisoles and related compounds is significantly influenced by the presence of fluorine atoms, which can affect the site of electrophilic or nucleophilic attack due to their electron-withdrawing nature. For instance, in the case of 2,3,5,6-tetrafluoro-4-iodopyridine, nucleophiles such as hydroxide ion, methoxide ion, and ammonia preferentially attack the 2-position, leading to various substitution reactions . The presence of an iodine atom in 2,5-Difluoro-6-iodoanisole may similarly direct the reactivity of the compound in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of difluoroanisoles are characterized by their strong intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence their aggregation behavior in the solid state. For example, in 2-hydroxy-3-iodo-5-nitrobenzaldehyde, a combination of C-H...O hydrogen bonds and iodo-nitro interactions lead to the formation of sheets, which are further linked by pi-pi stacking interactions . Although the specific interactions for 2,5-Difluoro-6-iodoanisole are not detailed, it can be anticipated that similar interactions may play a role in its solid-state structure and properties.

properties

IUPAC Name

1,4-difluoro-2-iodo-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKLQFKRTQSISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Difluoro-2-iodo-3-methoxybenzene

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